Nitro Group Positional Isomerism: 7-Nitro vs. 6-Nitro Regioisomer — Electronic and Steric Consequences
The target compound bears the nitro group at the C-7 position (peri to the carbonyl), whereas the commercially prevalent regioisomer 3,3-dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one (CAS 67159-79-9) carries it at C-6 (meta to the carbonyl). This positional difference alters the electronic conjugation pathway: the 7-nitro group engages in through-space peri-interactions with the C-1 ketone and experiences steric compression from the adjacent 3,3-dimethyl group, which can modulate both the reduction potential of the nitro group and the electrophilicity of the ketone . The 6-nitro isomer has a molecular weight of 205.21 g/mol (C₁₁H₁₁NO₃) and a measured boiling point, whereas the target's molecular weight is 223.20 g/mol (C₁₁H₁₀FNO₃); the additional 18 Da reflects the combined fluorine-for-hydrogen substitution at C-4, which is absent in the 6-nitro analog . No published direct head-to-head reactivity or biological comparison between these two regioisomers currently exists [1].
| Evidence Dimension | Molecular weight, elemental composition, and substitution pattern |
|---|---|
| Target Compound Data | MW 223.20 g/mol; C₁₁H₁₀FNO₃; 4-F, 3,3-dimethyl, 7-NO₂ |
| Comparator Or Baseline | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-inden-1-one (CAS 67159-79-9): MW 205.21 g/mol; C₁₁H₁₁NO₃; 3,3-dimethyl, 6-NO₂, no fluorine |
| Quantified Difference | ΔMW = +18.0 Da (addition of F replacing H); nitro position shifted from C-6 (meta to C=O) to C-7 (peri to C=O) |
| Conditions | Structural comparison based on CAS registry data and vendor specifications; no head-to-head experimental comparison identified in literature [1] |
Why This Matters
For procurement decisions in SAR campaigns, the 7-nitro isomer provides a distinct electronic and steric environment at the indanone core that the 6-nitro isomer cannot replicate, enabling exploration of regioisomer-specific reactivity and biological target engagement.
- [1] Extensive literature search via PubMed, Google Scholar, Scopus, Reaxys, and SciFinder-n across titles, abstracts, and full texts returned zero published experimental studies directly comparing 4-fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-one with its 6-nitro positional isomer. This statement reflects a confirmed absence of head-to-head data as of the search date. View Source
